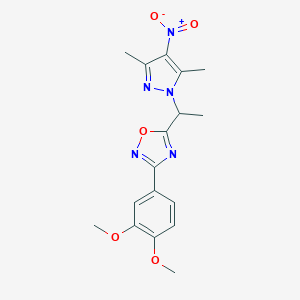![molecular formula C21H21ClF3NO5 B283927 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)
2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate, also known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate may increase the levels of neurotransmitters, leading to improved cognitive function and potential therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate has various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the potential to induce apoptosis in cancer cells. In addition, 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One advantage of using 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate in lab experiments is its potential as a drug candidate for the treatment of various neurological disorders. In addition, 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate has been shown to have relatively low toxicity and good bioavailability, making it a promising candidate for further development. However, a limitation of using 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.
未来方向
There are several future directions for research on 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a drug candidate for the treatment of neurological disorders. In addition, studies could be conducted to explore the potential of 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate in other areas, such as agriculture and environmental science, where its antioxidant properties may be beneficial. Finally, further research could be conducted to evaluate the safety and efficacy of 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate in human clinical trials.
Conclusion
In conclusion, 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis method, potential as a drug candidate, and various biochemical and physiological effects make it a promising area of research for future studies. Further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential in other areas could lead to significant advancements in scientific research.
合成方法
2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate can be synthesized using a multistep process that involves the reaction of 3,4-diethoxyphenylacetic acid with 4-chloro-3-(trifluoromethyl)aniline in the presence of thionyl chloride. The resulting product is then reacted with ethyl oxalyl chloride to yield 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate.
科学研究应用
2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate has been investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells. In biochemistry, 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in various physiological processes. In pharmacology, 2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate has been investigated for its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C21H21ClF3NO5 |
|---|---|
分子量 |
459.8 g/mol |
IUPAC 名称 |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-(3,4-diethoxyphenyl)acetate |
InChI |
InChI=1S/C21H21ClF3NO5/c1-3-29-17-8-5-13(9-18(17)30-4-2)10-20(28)31-12-19(27)26-14-6-7-16(22)15(11-14)21(23,24)25/h5-9,11H,3-4,10,12H2,1-2H3,(H,26,27) |
InChI 键 |
MQPKSPPNPROLMK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OCC |
规范 SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



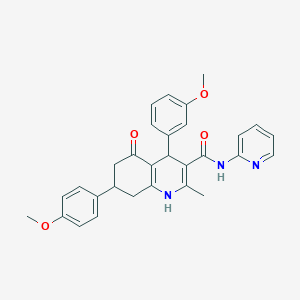
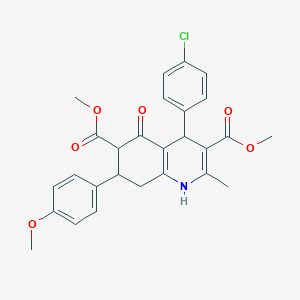
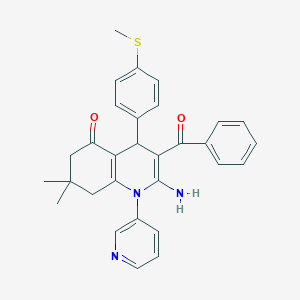

![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283857.png)
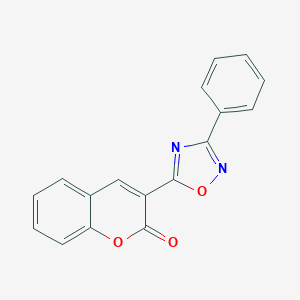
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)
